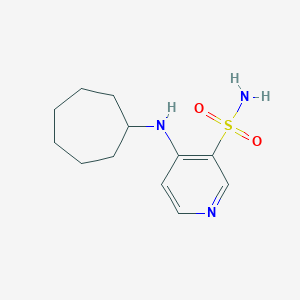
4-(cycloheptylamino)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cycloheptylamino)pyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and diuretic properties . This compound features a sulfonamide group attached to a pyridine ring, with a cycloheptylamine substituent, making it a unique structure within this class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cycloheptylamino)pyridine-3-sulfonamide typically involves the reaction of 4-aminopyridine with cycloheptylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Step 1: 4-aminopyridine is reacted with cycloheptylamine in an appropriate solvent (e.g., dichloromethane) to form an intermediate.
Step 2: The intermediate is then treated with a sulfonyl chloride derivative (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and by-products. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-(cycloheptylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
4-(cycloheptylamino)pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(cycloheptylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
4-(cycloheptylamino)pyridine-3-sulfonamide is unique due to its cycloheptylamine substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, potentially leading to different biological activities compared to other sulfonamides .
属性
分子式 |
C12H19N3O2S |
|---|---|
分子量 |
269.37 g/mol |
IUPAC 名称 |
4-(cycloheptylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H19N3O2S/c13-18(16,17)12-9-14-8-7-11(12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,14,15)(H2,13,16,17) |
InChI 键 |
IJNSDBZQMONIBY-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N |
规范 SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















